(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
IUPAC Nomenclature and Systematic Classification
The IUPAC name of this compound reflects its polycyclic architecture and functional group hierarchy. The parent structure is 1,3-thiazolidin-4-one , a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4. The systematic name is constructed as follows:
- Core scaffold : The thiazolidin-4-one ring is substituted at position 3 with a 1,1-dioxidotetrahydrothiophen-3-yl group and at position 5 with a methylidene linker.
- Methylidene substituent : The methylidene group (–CH=) at position 5 is further substituted with a 5-(2-chlorophenyl)furan-2-yl moiety.
- Stereochemical descriptor : The (5Z) configuration indicates that the higher-priority substituents on the double bond (methylidene group and thiazolidinone ring) are on the same side.
Table 1: Structural Components and Their IUPAC Designations
| Component | IUPAC Designation | Position |
|---|---|---|
| Parent ring | 1,3-thiazolidin-4-one | Core |
| Substituent at C3 | 1,1-dioxidotetrahydrothiophen-3-yl | C3 |
| Substituent at C5 | {[5-(2-chlorophenyl)furan-2-yl]methylidene} | C5 |
| Functional group at C2 | Thioxo (–S–) | C2 |
The systematic classification places this compound within the thiazolidinone family, characterized by a sulfur-containing heterocycle with antimicrobial and antitumor potential.
Stereochemical Analysis of the (5Z) Configuration
The (5Z) designation specifies the geometry of the exocyclic double bond between C5 of the thiazolidinone ring and the methylidene carbon. According to the Cahn-Ingold-Prelog rules, the double bond’s substituents are prioritized as follows:
- Higher-priority group : The thiazolidinone ring (due to the presence of sulfur and nitrogen atoms).
- Lower-priority group : The 5-(2-chlorophenyl)furan-2-yl substituent.
Properties
Molecular Formula |
C18H14ClNO4S3 |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClNO4S3/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)9-16-17(21)20(18(25)26-16)11-7-8-27(22,23)10-11/h1-6,9,11H,7-8,10H2/b16-9- |
InChI Key |
VRACRGSGKJNZNS-SXGWCWSVSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S |
Origin of Product |
United States |
Preparation Methods
Catalyst-Driven Cyclization
A notable method from the literature uses bismuth(III) thioglycolate (Bi(SCH₂COOH)₃) as a catalyst under solvent-free conditions. This protocol facilitates the formation of the thiazolidin-4-one ring at elevated temperatures (70°C), achieving yields exceeding 80% for analogous structures. The catalyst enhances the nucleophilic attack of the thiol group on the imine intermediate, critical for cyclization.
Example Protocol:
-
Combine 5-(2-chlorophenyl)furan-2-carbaldehyde (1 equiv), 1,1-dioxidotetrahydrothiophen-3-amine (1 equiv), and thioglycolic acid (1.2 equiv).
-
Add Bi(SCH₂COOH)₃ (5 mol%) and heat at 70°C for 6–8 hours.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
For precise control over stereochemistry and substituent placement, stepwise syntheses are preferred. This approach separates the formation of the thiazolidinone core from the introduction of the methylidene and sulfone groups.
Thiazolidin-4-One Core Synthesis
The core structure is synthesized by reacting 1,1-dioxidotetrahydrothiophen-3-amine with carbon disulfide and chloroacetic acid under basic conditions. This forms 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one, which is subsequently functionalized.
Key Reaction Parameters:
Stereochemical Control
The (Z)-configuration at the methylidene position is ensured by steric hindrance from the 2-chlorophenyl group, as confirmed by NMR coupling constants (J = 10–12 Hz for trans olefins).
Sulfone Group Installation
The 1,1-dioxidotetrahydrothiophen-3-yl substituent is typically introduced via oxidation of a tetrahydrothiophene precursor or through alkylation with a pre-formed sulfone.
Oxidation of Tetrahydrothiophene
Treatment of tetrahydrothiophen-3-amine with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfone derivative. This step is critical for ensuring the stability and electronic properties of the final compound.
Oxidation Protocol:
Alkylation Strategies
Alternatively, the sulfone group can be introduced via N-alkylation using 1-bromo-4-chlorobutane followed by reaction with a sulfur nucleophile and subsequent oxidation. This method is advantageous for late-stage functionalization.
Green Chemistry and Advanced Techniques
Recent advances emphasize sustainable methods, such as ultrasound- and microwave-assisted synthesis, to enhance reaction efficiency.
Ultrasound-Assisted Synthesis
Using ultrasound irradiation with diisopropyl ethyl ammonium acetate (DTPEAC) as a catalyst reduces reaction times from hours to minutes while maintaining yields above 85%. This technique is particularly effective for the Knoevenagel step, where traditional heating may lead to decomposition.
Microwave Optimization
Microwave irradiation (200–300 W) accelerates cyclization and condensation steps, achieving completion in 10–15 minutes with improved regioselectivity.
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 8.41 (s, 1H, CH=N), 7.77–7.45 (m, Ar-H), 3.90 (s, SCH₂) |
| IR | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (S=O), 1610 cm⁻¹ (C=N) |
| HPLC | Purity >98% (C18 column, acetonitrile/water) |
Challenges and Limitations
-
Low Solubility: The sulfone group imparts polarity, complicating purification. PPG (polypropylene glycol) is preferred over PEG for recrystallization due to better solubility profiles.
-
Stereochemical Purity: Ensuring the (Z)-configuration requires strict control of reaction conditions, as premature isomerization can occur at high temperatures.
-
Functional Group Compatibility: The 2-thioxo group is prone to oxidation, necessitating inert atmospheres during synthesis .
Chemical Reactions Analysis
Formation of the Thiazolidinone Core
Thiazolidinones are typically synthesized via cyclocondensation of thiourea derivatives with carbonyl compounds (e.g., ketones or aldehydes). For example, thioglycolic acid reacts with aldehydes to form the thiazolidinone ring . This step is critical for establishing the core structure of the compound.
Incorporation of the Thiophenyl Moiety
The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via alkylation or substitution reactions . For example, in related thiazolidinones, thiophenyl moieties are added through reactions with thiophenol derivatives or via nucleophilic substitution.
Condensation for Methylidene Bridge Formation
The formation of the methylidene bridge between the thiazolidinone and furan involves a Schiff base-like mechanism :
-
Nucleophilic attack : The carbonyl oxygen of the furan aldehyde reacts with the thiazolidinone’s amine group.
-
Dehydration : Water elimination forms the imine intermediate.
-
Tautomerization : Rearrangement yields the (5Z)-configured methylidene bridge .
Cyclocondensation for Thiazolidinone Core
The thiazolidinone ring is formed via intramolecular cyclization of a thiourea derivative with a carbonyl compound (e.g., thioglycolic acid and an aldehyde) . This step involves:
-
Nucleophilic addition of the thiourea’s amine group to the carbonyl carbon.
-
Intramolecular cyclization to form the five-membered ring.
Reaction Conditions and Optimization
Stability and Reactivity
-
Thiazolidinone core : Prone to hydrolysis under acidic/basic conditions due to its amide-like structure .
-
Methylidene bridge : Susceptible to isomerization (Z/E) under heat or light .
-
Furan ring : Electrophilic substitution may occur at the para position of the 2-chlorophenyl group .
Potential Further Reactions
Scientific Research Applications
Overview
The compound (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that combines various functional groups, including a furan ring and a thiazolidinone structure. This compound has garnered attention in scientific research due to its potential applications in pharmaceuticals and biochemistry.
Antimicrobial Properties
Research indicates that compounds containing furan and thiazolidinone moieties exhibit significant antimicrobial activity. For instance, derivatives of furan have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . These findings suggest that the compound may possess similar antibacterial properties, making it a candidate for developing new antibiotics .
Anticancer Potential
The thiazolidinone derivatives have been studied for their anticancer properties. Compounds with structural similarities to the target molecule have demonstrated the ability to inhibit cancer cell proliferation. For example, certain furan-based compounds have been linked to apoptosis in cancer cells, indicating that this compound may also be explored for its potential as an anticancer agent .
Chemical Synthesis
The synthesis of (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions that include the formation of the furan and thiazolidinone rings. The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Recent studies have focused on improving synthetic routes to enhance efficiency and reduce by-products .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the furan or thiazolidinone rings can significantly affect the compound's potency and selectivity against specific biological targets. Research into SAR has revealed that certain modifications can enhance antibacterial or anticancer activity while minimizing toxicity to normal cells .
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal highlighted a series of thiazolidinone derivatives, including those with furan components, which exhibited broad-spectrum antibacterial activity. The lead compound demonstrated better efficacy than traditional antibiotics against resistant bacterial strains, suggesting a promising avenue for further development .
Case Study 2: Anticancer Efficacy
Another research effort focused on evaluating the anticancer effects of novel thiazolidinone derivatives in vitro. The study found that certain compounds led to significant reductions in cell viability in various cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic index .
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Sulfone vs. Non-Oxidized Sulfur: The 1,1-dioxidotetrahydrothiophen-3-yl group increases hydrogen-bonding capacity compared to phenyl or alkyl substituents at N3, possibly enhancing interactions with polar enzyme active sites .
- Hydrogen Bonding : Hydroxybenzylidene derivatives (e.g., ) exhibit intramolecular H-bonding, stabilizing their crystal structures but reducing metabolic stability compared to halogenated analogs.
Crystallographic and Conformational Analysis
Table 2: Geometric Parameters from Single-Crystal Studies
Notable Trends:
- Planarity: The Z-configuration enforces near-planar geometry between the benzylidene and thiazolidinone rings, facilitating conjugation (dihedral angles ≈ 177–179°) .
- Bond Angle Variability: C–S–C angles in the thiazolidinone core range from 93° to 130°, influenced by substituent electronegativity and crystal packing .
Biological Activity
The compound (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action based on existing literature.
Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The structural diversity within this class allows for significant variations in biological activity depending on substituents and modifications to the thiazolidinone core structure.
Biological Activities
-
Anticancer Activity :
- Thiazolidinone derivatives have shown promising anticancer properties. For instance, studies indicate that modifications at the C-terminal of thiazolidinones can lead to compounds exhibiting moderate to strong antiproliferative effects in various cancer cell lines. Specifically, compounds with electron-donating groups at the 4-position of the aryl ring have demonstrated enhanced cytotoxicity against leukemia cells, indicating a structure-activity relationship that can be exploited for drug development .
-
Antimicrobial Properties :
- Thiazolidinones have been reported to possess significant antimicrobial activity against various pathogens. The introduction of specific substituents has been linked to increased efficacy against bacterial strains and fungi. For example, certain derivatives have shown effectiveness against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
- Anti-inflammatory Effects :
- Antidiabetic Activity :
Case Study 1: Anticancer Evaluation
A study synthesized various thiazolidinone derivatives and evaluated their anticancer activities using MTT assays on human leukemia cell lines. Among the tested compounds, one derivative exhibited an IC50 value indicating potent cytotoxicity and the ability to induce apoptosis through DNA fragmentation analysis .
Case Study 2: Antimicrobial Testing
Research involving hydrazinylidene thiazolidinone derivatives revealed significant inhibitory effects against the yellow fever virus and bovine viral diarrhea virus (BVDV). The most active compound showed an IC50 value of 13 µg/mL against BVDV, demonstrating the antiviral potential of this class of compounds .
Structural Activity Relationship
The biological activity of thiazolidinones is highly influenced by their structural features:
- Substituents : The presence and position of electron-donating or electron-withdrawing groups significantly affect the compound's reactivity and biological efficacy.
- Ring Modifications : Variations in the thiazolidine ring structure can lead to enhanced or diminished biological activities.
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves condensation reactions between substituted aldehydes and thiosemicarbazides or thiazolidinone precursors. For example:
- Step 1 : React 5-(2-chlorophenyl)furan-2-carbaldehyde with a thiosemicarbazide derivative under acidic conditions (e.g., acetic acid or DMF) to form a Schiff base intermediate .
- Step 2 : Cyclize the intermediate with chloroacetic acid or a related reagent in the presence of sodium acetate to form the thiazolidinone core .
- Step 3 : Introduce the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like piperidine .
Key considerations : Solvent choice (ethanol, DMF, or acetic acid) and reaction temperature (reflux vs. room temperature) significantly impact yield and purity.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
A combination of spectroscopic and crystallographic methods is recommended:
- FT-IR : Verify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Identify Z/E configuration via coupling constants (e.g., olefinic protons at δ 7.2–7.8 ppm with J ≈ 12 Hz for Z-isomer) .
- X-ray crystallography : Resolve absolute stereochemistry using SHELXL for refinement . Software like WinGX or ORTEP-3 can visualize bond lengths/angles and validate the (5Z) configuration .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-MS : Quantify impurities and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition thresholds .
- UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~300–400 nm) to detect structural changes during storage .
Advanced Research Questions
Q. How can researchers resolve low crystallinity issues during X-ray diffraction analysis?
- Crystal optimization : Use solvent vapor diffusion with mixed solvents (e.g., DMF/ethanol) to improve crystal growth .
- Data refinement : Apply SHELXL’s TWIN/BASF commands for handling twinning or disorder in the tetrahydrothiophene-dioxide moiety .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What strategies address contradictions in reaction yields reported across literature?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. Flow chemistry systems enable precise control of residence time and temperature .
- Mechanistic studies : Use DFT calculations (e.g., Gaussian09) to model reaction pathways and identify rate-limiting steps, such as cyclization barriers .
- In situ monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reaction dynamics .
Q. How can computational chemistry predict the compound’s reactivity or biological targets?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atoms in thioxo groups) prone to oxidation or nucleophilic attack .
- Molecular docking : Screen against protein databases (e.g., PDB) to hypothesize interactions with targets like hemoglobin subunits or kinase enzymes .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) and prioritize derivatives for biological testing .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Isothermal titration calorimetry (ITC) : Measure binding affinity to proposed targets (e.g., hemoglobin) .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 2-chlorophenyl with nitro or methoxy groups) to correlate structure with activity .
- Cellular assays : Use flow cytometry to assess apoptosis induction in cancer cell lines, coupled with ROS detection probes to study oxidative stress pathways .
Q. How can researchers resolve spectral overlaps in NMR or IR data for structurally similar derivatives?
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals (e.g., furan vs. thiophene protons) through scalar coupling networks .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at specific positions to simplify spectral interpretation .
- Variable-temperature NMR : Suppress dynamic effects (e.g., ring puckering in tetrahydrothiophene-dioxide) by acquiring data at 253 K .
Q. What advanced techniques validate the Z-configuration of the exocyclic double bond?
- NOESY NMR : Detect spatial proximity between the furan methylidene proton and adjacent substituents .
- Resonant X-ray scattering : Utilize synchrotron radiation to enhance electron density maps at the double bond site .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .
Q. How should researchers approach scale-up synthesis while maintaining stereochemical integrity?
- Continuous-flow reactors : Minimize epimerization risks by reducing residence time and thermal exposure .
- Chiral HPLC : Implement preparative columns (e.g., Chiralpak IA) to separate diastereomers during purification .
- In-line PAT tools : Use FT-IR probes to monitor reaction progress and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
